(2E)-2-(2-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)hydrazinecarbothioamide
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Overview
Description
(2E)-2-(2-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)hydrazinecarbothioamide is a complex organic compound characterized by its unique structure, which includes a benzylidene hydrazinecarbothioamide core with a 4-methylphenylsulfanyl ethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(2-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)hydrazinecarbothioamide typically involves a multi-step process. One common method includes the reaction of 4-methylthiophenol with ethylene oxide to form 2-(4-methylphenylsulfanyl)ethanol. This intermediate is then reacted with benzaldehyde to produce 2-(2-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)hydrazinecarbothioamide under specific conditions, such as the presence of a base like sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(2-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazinecarbothioamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene position, where nucleophiles like amines or thiols can replace the existing substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce reduced hydrazinecarbothioamide derivatives.
Scientific Research Applications
(2E)-2-(2-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and bacterial infections.
Mechanism of Action
The mechanism of action of (2E)-2-(2-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, which can result in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5 thiazolyl}methylthio}phenoxy}acetic acid: This compound shares structural similarities with (2E)-2-(2-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)hydrazinecarbothioamide, particularly in the presence of a thioether linkage.
Dichloroaniline: Although structurally different, dichloroaniline is another compound with significant industrial and research applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
[(E)-[2-[2-(4-methylphenyl)sulfanylethoxy]phenyl]methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS2/c1-13-6-8-15(9-7-13)23-11-10-21-16-5-3-2-4-14(16)12-19-20-17(18)22/h2-9,12H,10-11H2,1H3,(H3,18,20,22)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTXCSHIWVWTRY-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCOC2=CC=CC=C2C=NNC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SCCOC2=CC=CC=C2/C=N/NC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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